molecular formula C14H14N2O2S B2680497 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 339019-62-4

4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2680497
CAS No.: 339019-62-4
M. Wt: 274.34
InChI Key: GPPNPLBXIYXZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrimidine core. The pyrimidine ring is substituted at position 2 with a phenylsulfonyl group and at position 4 with a methyl group. The phenylsulfonyl moiety introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions in biological systems.

Properties

IUPAC Name

2-(benzenesulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-12-8-5-9-13(12)16-14(15-10)19(17,18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPNPLBXIYXZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenylsulfonyl group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at positions adjacent to the sulfonyl moiety. For example:

  • Displacement of sulfonyl group : In analogs like 2-(methylsulfonyl)pyrimidine, the sulfonyl group acts as a leaving group under basic conditions, enabling substitution with amines or thiols .

  • Chloride replacement : In 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, the chlorine undergoes substitution with phenoxide groups to form aryl ethers (e.g., 2-(4-chlorophenoxy)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) .

Table 1: Representative Nucleophilic Substitutions in Pyrimidine Analogs

ReactantNucleophileProductConditionsSource
4-Chloro-2-methyl analog4-Chlorophenol2-(4-Chlorophenoxy)-4-methyl derivativeBase, thermal activation
2-(Methylsulfonyl)pyrimidineBenzylamine2-(Benzylamino)pyrimidineDMF, 80°C

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfide under specific conditions:

  • LiAlH4-mediated reduction : In related sulfonylpyrimidines, the sulfonyl group is reduced to a sulfide (e.g., 2-(methylthio)pyrimidine) .

  • Catalytic hydrogenation : The cyclopenta ring’s double bond (in 6,7-dihydro derivatives) may undergo partial or full saturation, depending on catalyst choice .

Alkylation and Acylation

The pyrimidine nitrogen atoms participate in alkylation and acylation reactions:

  • Methylation : Reaction with methyl iodide in the presence of a base (e.g., K2CO3) introduces methyl groups at the N1 or N3 positions .

  • Acylation : Acetyl chloride or anhydrides form amide derivatives at ring nitrogens.

Example :

  • Alkylation of (2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-hydrazine with ethyl bromoacetate yields hydrazine derivatives with enhanced solubility.

Cyclization and Ring-Opening Reactions

The fused cyclopenta ring enables cyclization or ring-opening under acidic/basic conditions:

  • Acid-mediated cyclization : In pyrazolo[1,5-a]pyrimidine synthesis, sulfonyl-containing intermediates undergo cyclocondensation with enaminones .

  • Base-induced ring-opening : Treatment with strong bases (e.g., NaOH) cleaves the cyclopenta ring, forming open-chain sulfonamides .

Oxidation and Functionalization

  • Oxidation of the cyclopenta ring : The 6,7-dihydro-5H moiety is susceptible to oxidation (e.g., with m-CPBA) to form epoxides or dihydroxylated products .

  • Sulfonyl group hydrolysis : Under harsh acidic conditions, the phenylsulfonyl group may hydrolyze to a sulfonic acid, though this is less common .

Stability and Reactivity Trends

  • Thermal stability : Stable under microwave conditions (e.g., 400 W, 15 min) .

  • pH sensitivity : Susceptible to hydrolysis in strongly acidic/basic media .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C14H14N2O2S
  • Molecular Weight : 274.34 g/mol
  • CAS Number : 339019-62-4
  • Purity : 97% .

Anticancer Properties

One of the most notable applications of 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is its potential as an anticancer agent. Research indicates that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have shown that derivatives of pyrimidines can effectively inhibit CDK9, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and triggering apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
CDK InhibitionInhibits CDK9, leading to apoptosis in cancer cells
AntiproliferativeReduces cell proliferation in various cancer lines
Selectivity ProfilesVaries with structural modifications

Structure-Activity Relationship (SAR)

The biological efficacy of 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is influenced by its structural features. Modifications at the C5 position of the pyrimidine core significantly affect its potency and selectivity against different CDKs. For example, certain substitutions enhance selectivity for CDK9 over CDK2, which is crucial for developing targeted therapies that minimize side effects .

Synthesis and Reactivity

The synthesis of 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step reactions that may include:

  • Cyclization Reactions : Formation of the cyclopenta structure from linear precursors.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions to introduce functional groups that enhance biological activity.

These synthetic pathways are essential for developing analogs with improved properties .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrimidine derivatives, researchers synthesized several analogs of 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine. One compound demonstrated a GI50 value of less than 10 nM against HCT116 colorectal cancer cells, indicating potent antiproliferative activity .

Case Study 2: Selectivity Profiling

Another investigation focused on the selectivity profiles of various derivatives against CDKs. It was found that specific modifications at the C5 position led to enhanced selectivity for CDK9 while reducing activity against other kinases. This selectivity is critical for minimizing off-target effects in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 2

The sulfonyl group in the target compound distinguishes it from analogs with sulfanyl (thioether) or amine substituents:

  • Electron-withdrawing vs.
  • Biological activity : Sulfonyl-containing analogs (e.g., 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-..., ) are hypothesized to exhibit enhanced stability and target selectivity in receptor antagonism compared to sulfanyl derivatives like 2-[(4-chlorophenyl)sulfanyl]-4-methyl-... (), which may undergo oxidative metabolism more readily .

Substituent Effects at Position 4

Variations at position 4 significantly alter physicochemical and biological properties:

  • Methyl vs. chloro/methoxy: The methyl group in the target compound contributes to lipophilicity (logP ~2.8 predicted), favoring membrane permeability.
  • Impact on cytotoxicity : The 4-chloro derivative (Compound 8, ) demonstrated cytotoxic activity (IC₅₀ ~1.2 µM in MCF-7 cells), suggesting that electronegative groups at position 4 may enhance antitumor effects compared to methyl .

Substitutions on the Phenyl Ring

The phenyl ring in the sulfonyl group can be modified to tune activity:

  • Trifluoromethyl substitution : The 3-(trifluoromethyl)phenylsulfonyl analog () introduces additional electron-withdrawing effects and steric bulk, which may improve target selectivity in kinase inhibition compared to the unsubstituted phenylsulfonyl group in the target compound .

Comparative Data Table

Compound Name (CAS/ID) Position 2 Substituent Position 4 Substituent Molecular Formula MW (g/mol) Melting Point (°C) Key Properties/Activities Reference
Target compound (hypothetical) Phenylsulfonyl Methyl C₁₄H₁₄N₂O₂S 282.34 N/A N/A
2-[(4-Chlorophenyl)sulfanyl]-4-methyl-... (477852-03-2) 4-Cl-PhS Methyl C₁₅H₁₅ClN₂S 290.81 N/A Sulfur oxidation susceptibility
4-Chloro-6-methyl-... (83939-58-6) Chloro Methyl C₈H₉ClN₂ 168.63 181.5–182.9 Cytotoxic (IC₅₀ ~1.2 µM, MCF-7)
4-Methoxy-... (61539-20-6) Methoxy Amine C₉H₁₃N₃O 179.22 N/A Improved solubility vs. methyl
4-Methyl-2-(1-pyrrolidinyl)-... (866049-24-3) Pyrrolidinyl Methyl C₁₂H₁₇N₃ 203.29 N/A Potential CNS activity
4-Methyl-2-{[3-(CF₃)Ph]sulfonyl}-... (339019-67-9) 3-CF₃-PhSO₂ Methyl C₁₅H₁₃F₃N₂O₂S 342.34 N/A Enhanced kinase selectivity

Research Findings and Implications

  • Synthetic yields: Chloro-substituted derivatives (e.g., Compound 8, ) are synthesized in lower yields (34%) compared to tert-butyl/phenoxy analogs (64%, ), highlighting the challenges in introducing electronegative groups .
  • Biological relevance : The phenylsulfonyl group in the target compound may confer stability against metabolic degradation, as sulfonamides are less prone to hydrolysis than thioethers .

Biological Activity

4-Methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, known by its chemical formula C15H13F3N2O2SC_{15}H_{13}F_{3}N_{2}O_{2}S and CAS number 339019-67-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound exhibits several notable physical properties:

  • Molecular Weight : 342.34 g/mol
  • Boiling Point : Approximately 495.2 °C (predicted)
  • Density : 1.408 g/cm³ (predicted)
  • pKa : -2.62 (predicted)

Anticancer Activity

Research indicates that derivatives of pyrimidines, including compounds similar to 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, exhibit significant anticancer properties. In vitro studies have demonstrated that certain pyrimidine derivatives can induce cytotoxicity in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 16MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 16Colo-2050.01 ± 0.074
Compound 16A27800.12 ± 0.064

These findings suggest that modifications in the structure of pyrimidines can enhance their anticancer efficacy.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications as well. In a study evaluating various pyrimidine derivatives against microbial strains, it was found that some exhibited significant activity against common pathogens such as E. coli and S. aureus. However, specific data on the exact activity of the target compound remains limited.

Anti-Alzheimer’s Potential

Recent investigations into pyrimidine derivatives have also highlighted their potential as anti-Alzheimer's agents. For instance, compounds with similar structures have been tested for their ability to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms.

CompoundAChE Inhibition (%)Reference
Compound 4416.00 ± 0.04%
Donepezil (standard)IC50 = 4.82 ± 0.75 µM

The biological activity of compounds like 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many pyrimidine derivatives act as enzyme inhibitors, particularly in cancer and neurodegenerative diseases.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study reported the cytotoxic effects of various pyrimidine derivatives on HepG2 cells, highlighting the potential for developing anticancer therapies based on structural modifications of these compounds.

    The maximum cytotoxicity was observed at concentrations around 250μM250\mu M, indicating a promising therapeutic window for further investigation.
  • Antimicrobial Screening : In a comparative study involving multiple microbial strains, the target compound's analogs were assessed for minimum inhibitory concentration (MIC) values, revealing moderate activity against Klebsiella pneumoniae and Pseudomonas aeruginosa.

Q & A

Q. What are the established synthetic routes for 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how are intermediates characterized?

The synthesis typically involves cyclization and sulfonylation steps. For example, chlorination of cyclopenta[d]pyrimidine precursors (e.g., compound 16 in ) using reagents like POCl₃ or SOCl₂ yields chloro intermediates, followed by nucleophilic substitution with phenylsulfonyl groups. Intermediates are purified via column chromatography and characterized using TLC (e.g., Rf 0.45 in chloroform/methanol) and NMR spectroscopy. 1^1H NMR in DMSO-d₆ resolves proton environments (e.g., δ 2.56 ppm for methyl groups) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Key methods include:

  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments (e.g., vinyl protons at δ 5.00–5.14 ppm in cyclopenta derivatives) .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+1]+ peaks for pyrimidine analogs, as in ) .
  • TLC : Validates purity and reaction progress (e.g., chloroform/methanol solvent systems) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in cyclopenta[d]pyrimidine derivatives?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalyst use : Lewis acids like AlCl₃ accelerate sulfonylation .
  • Temperature control : Stepwise heating (e.g., 80°C for chlorination, 25°C for coupling) minimizes side reactions. achieved 81% yield via controlled chlorination .

Q. How to resolve contradictions in spectral data when analyzing substituted pyrimidine derivatives?

Conflicting data (e.g., proton splitting variations) may arise from solvent polarity or conformational dynamics. For example:

  • Solvent effects : DMSO-d₆ in NMR can suppress exchange broadening, as seen in ’s δ 1.17–3.93 multiplet .
  • Dynamic NMR : Variable-temperature studies clarify rotational barriers in sulfonyl groups.

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict binding to targets like kinases or enzymes (e.g., ’s enzyme inhibitor applications) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with cytotoxicity or solubility .

Q. How to validate the purity of intermediates in multi-step synthesis?

Combine:

  • HPLC : Quantifies impurities (<0.5% threshold).
  • Elemental analysis : Validates C/H/N/S ratios.
  • Recrystallization : emphasizes solvent selection (e.g., ethanol/water) for crystalline intermediates .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

  • Steric effects : Bulky phenylsulfonyl groups hinder nucleophilic attack at the 2-position, requiring elevated temperatures for substitution .
  • Electronic effects : Electron-deficient pyrimidine cores (due to sulfonyl groups) enhance electrophilicity, facilitating cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.